molecular formula C19H26N4O3S B2715299 1-(4-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide CAS No. 924818-71-3

1-(4-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2715299
CAS RN: 924818-71-3
M. Wt: 390.5
InChI Key: QBDUMPHQYZINKK-UHFFFAOYSA-N
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Description

1-(4-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H26N4O3S and its molecular weight is 390.5. The purity is usually 95%.
BenchChem offers high-quality 1-(4-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Triazole Derivatives and Pharmacological Properties

Triazole derivatives, such as those mentioned in the abstracts, exhibit a wide range of pharmacological properties. For instance, they have been studied for their anti-convulsive activity, useful in the treatment of epilepsy and conditions of tension and agitation. This reflects the potential of triazole compounds in neurological and psychiatric disorder management (R. Shelton, 1981).

Synthesis and Crystal Structure

The synthesis and crystal structure analysis of triazole compounds, like the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, offer insights into the methods used to create and analyze the structural aspects of these compounds, which can be crucial for understanding their chemical behavior and potential applications (M. Prabhuswamy et al., 2016).

Material Science Applications

Triazole derivatives are also explored for material science applications, such as in the development of dye-sensitized solar cells. The study on co-sensitization with near-IR absorbing cyanine dye to improve photoelectric conversion efficiency is an example of the utility of these compounds in renewable energy technologies (Wenjun Wu et al., 2009).

properties

IUPAC Name

1-(4-butylphenyl)-N-(1,1-dioxothiolan-3-yl)-N,5-dimethyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-4-5-6-15-7-9-16(10-8-15)23-14(2)18(20-21-23)19(24)22(3)17-11-12-27(25,26)13-17/h7-10,17H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDUMPHQYZINKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N(C)C3CCS(=O)(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide

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